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molecular formula C9H16O B8422907 Octahydro-inden-4-ol CAS No. 90645-84-4

Octahydro-inden-4-ol

Cat. No. B8422907
M. Wt: 140.22 g/mol
InChI Key: RMRXFRZQQUJSED-UHFFFAOYSA-N
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Patent
US06153605

Procedure details

Typically, the compound of formula VI, (1R,3aR,4S,7aR)-4-Hydroxy-1-[(S)-3-[2-(carboxylic acid ethyl ester)-phenyl-1-methyl-propynyl]-7a-methyl-octahydro-indene (218 mg; 0.615 mmol) was dissolved in dry ethanol (12 ml). Palladium on carbon (10%; 55 mg) was added and the reaction was put under hydrogen at one atmosphere for 12 hours at room temperature. The catalyst was filtered off and the solvent was evaporated. The compound of formula VI of the above Example 1E, the [1R,3aR,4S,7aR]-7a-Methyl-1-[(S)-1-methyl-3-[2-(carboxylic acid ethyl ester)-phenyl-propenyl]-octahydro-inden-4-ol (226 mg; yield: 100%) was obtained as a yellowish oil.
[Compound]
Name
formula VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7a-methyl-octahydro-indene
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
55 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]12[CH2:10][CH2:9][CH2:8][CH:7]1[CH2:6][CH2:5][CH2:4][CH2:3]2.C([OH:13])C>[Pd]>[CH2:8]1[CH:7]2[CH:2]([CH:3]([OH:13])[CH2:4][CH2:5][CH2:6]2)[CH2:10][CH2:9]1

Inputs

Step One
Name
formula VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
7a-methyl-octahydro-indene
Quantity
218 mg
Type
reactant
Smiles
CC12CCCCC2CCC1
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
55 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1CCC2C(CCCC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 226 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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